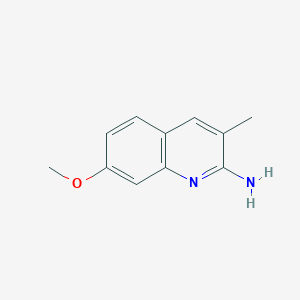

7-Methoxy-3-methyl-2-quinolinamine

描述

Overview of Quinoline (B57606) Heterocycles in Academic Research

Quinoline, a heterocyclic aromatic organic compound, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govbiointerfaceresearch.com This fundamental structure, also known as benzo[b]pyridine or 1-azanaphthalene, has garnered significant attention in academic and industrial research due to its presence in numerous natural products and synthetically developed molecules with a wide array of biological activities. nih.govtandfonline.com First isolated from coal tar in 1834, quinoline and its derivatives are now recognized as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. orientjchem.orgrsc.orgnih.gov

The versatility of the quinoline ring system allows for the synthesis of a vast number of derivatives with diverse pharmacological properties. orientjchem.orgjddtonline.info Researchers have extensively explored the modification of the quinoline core, leading to the discovery of compounds with applications as antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and antiviral agents. tandfonline.comorientjchem.orgmdpi.comchemrestech.com The ability to functionalize the quinoline structure at various positions enables the fine-tuning of its physicochemical and biological properties, making it a cornerstone in the development of new therapeutic agents. orientjchem.orgresearchgate.net

Significance of Substituted Quinolinamines in Chemical Science

Within the broad family of quinoline derivatives, substituted quinolinamines, which feature an amino group attached to the quinoline core, represent a particularly important subclass. The presence of the amino group provides a key site for further chemical modifications and interactions with biological macromolecules. This has made quinolinamines valuable intermediates in organic synthesis and crucial components in the design of new bioactive molecules.

Positioning of 7-Methoxy-3-methyl-2-quinolinamine within Quinoline Derivative Studies

This compound is a specific substituted quinolinamine that has attracted interest in chemical research. Its structure is characterized by three key features: a quinoline core, an amino group at the 2-position, a methyl group at the 3-position, and a methoxy (B1213986) group at the 7-position. The methoxy group is an electron-donating group, which can influence the molecule's electronic properties. The methyl group, also electron-donating, and the amino group at the 2-position further contribute to the specific reactivity and potential biological activity of this compound. The strategic placement of these functional groups makes this compound a valuable subject of study for understanding structure-activity relationships within the quinolinamine class of compounds and as a potential building block for more complex molecules.

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. For this compound, these properties are dictated by its unique molecular structure.

| Property | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not explicitly available in the provided search results. |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. tandfonline.com |

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses. orientjchem.org The synthesis of this compound would likely involve a multi-step process starting from appropriately substituted aniline (B41778) and carbonyl compounds. One potential route could involve the reaction of a methoxy-substituted aniline with a β-ketoester to form a quinolinone intermediate, followed by amination. For instance, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester at high temperatures. orientjchem.org

Characterization of the synthesized this compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Data | Description |

| ¹H NMR | Would show characteristic peaks for the aromatic protons on the quinoline ring, the methyl group protons, the methoxy group protons, and the amine protons. The chemical shifts and coupling patterns would be indicative of their specific locations on the molecule. |

| ¹³C NMR | Would reveal the number of unique carbon atoms in the molecule, with distinct signals for the carbons of the quinoline core, the methyl group, and the methoxy group. |

| Mass Spectrometry | Would provide the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could offer further structural insights. |

| Infrared (IR) Spectroscopy | Would show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic and methyl groups, and the C-O bond of the methoxy group. |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is centered around its functional groups. The amino group at the 2-position is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and the formation of Schiff bases. These reactions allow for the straightforward introduction of new functionalities and the construction of more complex molecular architectures. The methoxy group at the 7-position can potentially be cleaved to yield the corresponding hydroxyl derivative, offering another site for modification.

The unique substitution pattern of this compound makes it a valuable building block in organic synthesis. Its potential applications are rooted in the broader activities of quinoline derivatives. Given that many quinoline-based compounds exhibit significant biological activity, this particular molecule could serve as a scaffold for the development of novel therapeutic agents. nih.govmdpi.com The exploration of its utility in medicinal chemistry could lead to the discovery of new compounds with anticancer, antibacterial, or anti-inflammatory properties. biointerfaceresearch.comrsc.orgjddtonline.info Furthermore, the photophysical properties of quinoline derivatives suggest that this compound could also be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-3-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLHMNLNMGJYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297639 | |

| Record name | 7-Methoxy-3-methyl-2-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-31-4 | |

| Record name | 7-Methoxy-3-methyl-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203506-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3-methyl-2-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 3 Methyl 2 Quinolinamine and Analogues

Direct Synthesis Approaches for 7-Methoxy-3-methyl-2-quinolinamine

While specific literature detailing the synthesis of this compound is not extensively documented, its structure lends itself to established modern synthetic strategies. Plausible routes can be constructed based on the known reactivity of analogous precursors.

Nucleophilic Addition and Condensation Strategies

The most direct and feasible approach for synthesizing the 2-aminoquinoline (B145021) core of the target molecule involves a condensation reaction driven by nucleophilic addition. A highly effective modern strategy involves the reaction between a 2-aminoaryl aldehyde or ketone and an alkyl nitrile. researchgate.net For the synthesis of this compound, this would involve the condensation of a 2-amino-4-methoxy-substituted benzaldehyde (B42025) or benzophenone (B1666685) with propionitrile.

The reaction mechanism proceeds through the in-situ generation of an enamine intermediate from the nitrile under basic conditions, which then undergoes a cyclization reaction with the 2-aminoaryl carbonyl compound. The use of a strong base, such as potassium tert-butoxide (KOtBu), has proven effective in mediating this transformation under transition-metal-free conditions, often at room temperature and with short reaction times. researchgate.net

Table 1: Proposed Direct Synthesis via Nucleophilic Addition and Condensation

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product |

| 2-Amino-4-methoxybenzaldehyde | Propionitrile | Potassium tert-butoxide (KOtBu) | This compound |

This strategy is notable for its operational simplicity and tolerance for various functional groups, making it a powerful method for accessing diverse 2-aminoquinoline derivatives. researchgate.net

Catalyst-Free Synthetic Protocols

In line with the principles of green chemistry, catalyst-free synthetic methods are increasingly sought after. Such protocols for quinoline (B57606) synthesis often rely on thermal or microwave-assisted conditions to drive the reaction forward. A catalyst-free, three-component reaction for the synthesis of 2-anilinoquinolines has been reported, proceeding from quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724), which serves as the nitrogen source. acs.org

While this specific methodology yields anilino-substituted quinolines, it highlights the potential for developing catalyst-free cyclization reactions. A hypothetical catalyst-free approach to this compound could involve the high-temperature condensation of 2-amino-4-methoxyacetophenone with a suitable nitrogen source, though such a specific protocol has not been reported. The development of such methods remains an active area of research, aiming to reduce waste and avoid the use of potentially toxic or expensive metal catalysts. rsc.orgnih.gov

Classical and Contemporary Quinoline Synthesis Paradigms Applicable to Related Structures

Several classical name reactions provide a robust foundation for the synthesis of the quinoline core, and their modern modifications have expanded their scope and efficiency. These methods are broadly applicable to the synthesis of analogues of this compound.

Friedländer Condensation and its Modifications

The Friedländer synthesis is arguably the most fundamental and widely used method for constructing quinoline rings. It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a second carbonyl compound that possesses a reactive α-methylene group. researchgate.net The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, piperidine). researchgate.net

The general mechanism can proceed via two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. nih.gov The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by simply varying the two carbonyl components.

Table 2: Overview of Friedländer Synthesis Conditions

| Catalyst Type | Example Catalyst | Common Solvents | Temperature |

| Acid | p-Toluenesulfonic acid, HCl | Ethanol, DMF | Reflux |

| Base | Sodium hydroxide, Piperidine | Ethanol, Water | Room Temp to Reflux |

| Lewis Acid | Cuprous triflate, Iodine | Solvent-free, Acetonitrile | Room Temp to Reflux |

| Heat | None | None (Neat) | High Temperature |

Modifications to the classical Friedländer synthesis have focused on improving yields, broadening the substrate scope, and employing milder or more environmentally friendly conditions.

Niementowski Reaction

The Niementowski reaction is considered a variation of the Friedländer synthesis. It specifically involves the condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives (4-hydroxyquinolines). acs.org The reaction is typically performed by heating the reactants, often at high temperatures (120-200 °C), which can limit its applicability. acs.org The mechanism is believed to be similar to the Friedländer synthesis. acs.org Although this method primarily yields 4-hydroxyquinolines, it is a key classical route within the broader family of quinoline syntheses.

Baylis-Hillman Methodology in Quinoline Annulation

A more contemporary, multi-step approach to quinoline synthesis utilizes the Baylis-Hillman reaction. This strategy offers an alternative to the direct condensation methods and is particularly useful when substituted 2-aminobenzaldehydes are not readily accessible.

The process begins with the Baylis-Hillman reaction between an activated 2-nitrobenzaldehyde (B1664092) and a vinyl carbonyl compound, such as methyl vinyl ketone or an acrylate, in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). quimicaorganica.orgmasterorganicchemistry.com The resulting adduct, a functionalized alcohol, then undergoes a reductive cyclization. The nitro group is reduced to an amine (e.g., via catalytic hydrogenation with Pd/C), which spontaneously cyclizes via intramolecular condensation with the carbonyl group to form the quinoline ring system under remarkably mild conditions. quimicaorganica.orgnih.gov

Table 3: Steps in Baylis-Hillman Quinoline Synthesis

| Step | Reactants | Reagents/Catalysts | Intermediate/Product |

| 1. Baylis-Hillman Reaction | 2-Nitrobenzaldehyde, Vinyl Ketone/Acrylate | DABCO | Baylis-Hillman Adduct |

| 2. Reductive Cyclization | Baylis-Hillman Adduct | H₂, Pd/C | Substituted Quinoline |

This methodology provides convenient access to substituted quinolines and demonstrates the power of tandem reactions in modern organic synthesis. quimicaorganica.orgmasterorganicchemistry.com

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they have been extensively applied to the functionalization of the quinoline core. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and its dehydrogenative variant, the Fujiwara-Moritani reaction, are pivotal in synthesizing quinoline frameworks without the need for pre-functionalized partners. rsc.org

The generally accepted mechanism for the Mizoroki-Heck reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the carbon-halogen bond of an aryl halide. rsc.org

Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the aryl-palladium bond. rsc.org

Syn-β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated. rsc.org

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated. rsc.org

The regioselectivity and outcome of these reactions are highly dependent on the reaction conditions. rsc.org For instance, the synthesis of 2-fluoroalkyl quinolines can be achieved through a 6-endo-trig Heck cyclization of imidoyl halides with a tethered α-substituted alkene. rsc.org The Fujiwara-Moritani reaction, catalyzed by Pd(II), proceeds through C-H activation of the aryl ring to form a σ-aryl–Pd(II) intermediate, which then reacts with an olefin. An oxidant is required to regenerate the active Pd(II) species. rsc.org

The amino-Heck reaction represents a variation where a carbon-nitrogen bond is formed. For example, an oxime with a strong electron-withdrawing group can react intramolecularly with a diene to yield a pyridine (B92270) derivative, catalyzed by tetrakis(triphenylphosphine)palladium(0). wikipedia.org Furthermore, an improved Larock synthesis of quinolines utilizes a Heck reaction between 2-bromoanilines and allylic alcohols, followed by dehydrogenation. acs.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-aminoquinolines from simple precursors in a single step. benthamdirect.comresearchgate.net These strategies are highly valued for their ability to generate structural diversity. acs.org

The synthesis of 2-aminoquinoline-3-carbaldehydes, for example, can be achieved through various MCRs. benthamdirect.comresearchgate.net These reactions often start from 2-chloroquinoline-3-carbaldehyde, which is prepared via Vilsmeier-Haack formylation of N-arylacetamides. eurekaselect.comingentaconnect.com The subsequent reaction with different active methylene (B1212753) compounds and amines under MCR conditions can yield a variety of pyrimidine (B1678525) and thiazolidine (B150603) derivatives fused with the quinoline scaffold. researchgate.net Microwave irradiation has been shown to improve these reactions by reducing reaction times and increasing yields. researchgate.net

Reaction Mechanisms and Pathways

Detailed Mechanistic Elucidation of Quinoline Ring Formation

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction can be catalyzed by either acids or bases. acs.orgwikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol-First Mechanism: This pathway begins with an aldol addition between the 2-amino substituted carbonyl compound and the second carbonyl compound. The resulting aldol adduct then undergoes dehydration to form an unsaturated carbonyl intermediate, which subsequently forms an imine and cyclizes to the quinoline. wikipedia.org

Schiff Base-First Mechanism: In this alternative, the initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product. wikipedia.org

Detailed studies suggest that under common reaction conditions, the rate-limiting step is the initial intermolecular aldol condensation. researchgate.net The subsequent cyclization and dehydration steps are typically rapid. researchgate.net

The Combes quinoline synthesis offers another route, involving the reaction of an aniline (B41778) with a β-diketone. wikipedia.org The mechanism proceeds through the formation of a Schiff base, followed by an acid-catalyzed ring closure. wikipedia.orgiipseries.org The annulation step is considered rate-determining. wikipedia.org

The Skraup synthesis, a reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, also leads to quinoline formation. numberanalytics.com The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline ring. iipseries.orguop.edu.pk

Investigation of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of quinoline synthesis, particularly in Friedländer-type reactions where unsymmetrical ketones are used. The outcome can be influenced by the nature of the catalyst and the reaction conditions. For instance, in the synthesis of 4-substituted quinoline steroids, high regioselectivity for the angularly fused product was achieved using specific catalysts, while different conditions favored the linear regioisomer. researchgate.net The use of cyclic secondary amine catalysts, such as pyrrolidine (B122466) derivatives, has been shown to provide high regioselectivity for 2-substituted quinolines in reactions with unmodified methyl ketones. acs.org

In the Combes synthesis, the steric effects of substituents on the β-diketone and the electronic properties of the aniline derivative play a significant role in determining the regiochemical outcome. wikipedia.org For example, bulkier R groups on the diketone and the use of methoxy-substituted anilines favor the formation of 2-CF3-quinolines, whereas chloro- or fluoroanilines lead to the 4-CF3 regioisomer. wikipedia.org

Stereoselectivity is also a key consideration in the synthesis of more complex, chiral quinoline derivatives. For example, a stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines has been developed via a Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with N-propargylanilines, yielding products with excellent diastereoselectivity. acs.org Similarly, N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been employed to construct functionalized pyrrolo[3,2-c]quinolines with three consecutive stereocenters in high diastereo- and enantioselectivity. acs.org The stereochemical outcome of biosynthetic pathways leading to quinoline alkaloids can also be complex, with some alkaloids being formed as racemates and others as single enantiomers. psu.edu

C-H Activation Pathways for Quinoline Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of the quinoline ring. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates, making it a more efficient synthetic route. acs.org Transition metal catalysis is central to these transformations. mdpi.comacs.org

The general mechanism for transition metal-catalyzed C-H activation involves: mdpi.com

Coordination of the metal to the quinoline nitrogen.

C-H bond metalation and deprotonation to form an organometallic intermediate.

Reaction with a coupling partner.

Regeneration of the catalyst.

The regioselectivity of C-H functionalization is often directed by the coordinating nitrogen atom, which typically favors functionalization at the C2 and C8 positions. acs.orgacs.org However, recent advances have enabled selective functionalization at other positions as well. acs.orgacs.org For example, using quinoline N-oxides as substrates can direct functionalization to the C8 position by forming a five-membered metallacyclic intermediate. acs.orgrsc.org

Rhodium complexes have been shown to promote the C-H activation of quinoline and its substituted derivatives. nih.govacs.org The position of the substituent on the quinoline ring influences the site of C-H activation. For instance, 3-, 4-, and 5-methylquinolines preferentially undergo activation at the C2 position, while 2-, 6-, and 7-methylquinolines are activated at the C4 position. nih.govacs.org The presence of a chelating nitrogen atom in substrates like 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C(sp³)–H functionalization. nih.gov

Catalysis in Quinoline Synthesis and Functionalization

A wide array of catalysts have been employed to facilitate both the synthesis of the quinoline core and its subsequent functionalization. nih.govbenthamdirect.com

In the Friedländer annulation, both acid and base catalysts are effective. acs.org Acid catalysts that have been successfully used include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids like ZnCl₂, neodymium(III) nitrate (B79036) hexahydrate, and ceric ammonium (B1175870) nitrate. acs.orgwikipedia.orgorganic-chemistry.org Heterogeneous catalysts such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) and ion-exchange resins like Dowex-50W have also been utilized. nih.gov

For C-H functionalization, transition metal catalysts are indispensable. mdpi.comnih.gov Palladium catalysts are widely used for C-C bond-forming reactions like the Heck and Suzuki couplings. rsc.orgresearchgate.net Rhodium catalysts are effective for direct C-H activation at various positions of the quinoline ring. nih.govacs.org Cobalt complexes have also been used for C8 amidation of quinoline N-oxides. rsc.org Nickel-based catalysts, being more earth-abundant and economical, are gaining traction for reactions such as the dehydrogenative coupling synthesis of quinolines. organic-chemistry.orgresearchgate.net

The choice of catalyst can significantly impact the regioselectivity and stereoselectivity of the reaction. wikipedia.orgresearchgate.netacs.org For example, in the Friedländer synthesis, different metal salt Lewis acid catalysts can control the selectivity between the desired Friedländer product and other side products. rsc.org In some cases, even biocatalysts like α-amylase have been used for quinoline synthesis. benthamdirect.com

Role of Transition Metal Catalysts (e.g., Cobalt, Gold, Palladium)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinolines are no exception. Catalysts based on palladium, cobalt, and gold have demonstrated remarkable efficacy in constructing the quinoline core through various reaction pathways.

Palladium (Pd) catalysts are renowned for their versatility in cross-coupling reactions. Methods such as the Suzuki, Heck, and Sonogashira couplings, which are catalyzed by palladium, are frequently employed to form the carbon-carbon and carbon-nitrogen bonds necessary for the quinoline framework. For instance, the palladium-catalyzed annulation of N-aryl imines with vinyl ethers provides a direct route to substituted quinolines. These reactions are valued for their typically mild conditions and broad tolerance of different functional groups, which allows for the synthesis of highly functionalized quinoline derivatives.

Cobalt (Co) catalysts have gained traction as a more sustainable and economical alternative to precious metal catalysts. Cobalt-catalyzed C-H activation and annulation reactions offer an atom-efficient strategy for synthesizing quinolines. Research has shown the utility of cobalt catalysts in the [4+2] annulation of anilines with alkynes to produce quinoline structures. This approach is particularly appealing due to the natural abundance and lower toxicity of cobalt compared to its noble metal counterparts.

Gold (Au) catalysts possess a unique affinity for activating alkynes and allenes, making them valuable for specific types of quinoline syntheses. Gold-catalyzed hydroamination followed by cyclization of o-alkynyl anilines is an effective method for forming the quinoline ring system. The distinct carbophilic nature of gold(I) and gold(III) complexes facilitates efficient intramolecular cyclization reactions, often proceeding under gentle and neutral conditions. This methodology is especially useful for creating substituted quinolines that may be challenging to access through other synthetic routes.

Interactive Data Table: Comparison of Transition Metal Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Anilines, Alkynes, Vinyl ethers | Mild reaction conditions, high functional group tolerance. |

| Cobalt | C-H activation, [4+2] Annulation | Anilines, Alkynes | Atom-economical, cost-effective, sustainable. |

| Gold | Hydroamination, Intramolecular Cyclization | o-Alkynyl anilines | Mild and neutral conditions, unique reactivity with alkynes. |

Organocatalysis in Quinoline Derivatives Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, providing a metal-free alternative for constructing quinoline derivatives. This approach often allows for high levels of stereocontrol, which is critical in the synthesis of chiral molecules.

A cornerstone of organocatalytic quinoline synthesis is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. The use of chiral organocatalysts, such as proline and its derivatives, can lead to asymmetric versions of the Friedländer synthesis, yielding enantioenriched quinoline products. These catalysts typically function by forming a transient iminium or enamine intermediate, which then undergoes the crucial carbon-carbon bond-forming step.

For example, a chiral phosphoric acid can serve as a Brønsted acid catalyst, activating the carbonyl group of an o-aminoaryl ketone and facilitating its condensation with a methylene-containing compound. The subsequent intramolecular cyclization and dehydration steps produce the quinoline ring, with the chirality of the catalyst dictating the stereochemical outcome of the final product.

Interactive Data Table: Organocatalytic Strategies for Quinoline Synthesis

| Organocatalyst Type | Reaction Type | Key Intermediates | Advantages |

|---|---|---|---|

| Proline and derivatives | Asymmetric Friedländer Annulation | Iminium/Enamine | High enantioselectivity, mild conditions. |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activated Carbonyl | Control of stereochemistry, metal-free. |

Nanocatalytic Approaches to Quinoline Synthesis

The use of nanocatalysts in organic synthesis has grown significantly, driven by their unique properties such as a high surface area-to-volume ratio, enhanced catalytic activity, and excellent recyclability. Nanocatalytic methods have been successfully applied to the synthesis of quinoline derivatives, offering notable improvements over traditional catalytic systems.

A range of nanocatalysts, including metal nanoparticles, metal oxide nanoparticles, and catalytically functionalized magnetic nanoparticles, have been investigated for quinoline synthesis. These advanced catalysts can facilitate classic quinoline-forming reactions like the Friedländer, Doebner-von Miller, and Combes syntheses, often with greater efficiency and under more benign conditions.

For instance, magnetic nanoparticles, such as iron(II,III) oxide (Fe₃O₄), can be coated with silica and functionalized with a catalytic moiety. The magnetic nature of these nanoparticles allows for their simple separation from the reaction mixture with an external magnet, facilitating easy recovery and reuse over multiple cycles. This approach minimizes catalyst waste and simplifies the purification of the product.

Interactive Data Table: Nanocatalytic Approaches in Quinoline Synthesis

| Nanocatalyst Type | Key Features | Advantages | Example Application |

|---|---|---|---|

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Magnetic core for easy separation | Recyclability, simplified purification. | Friedländer annulation. |

| Metal Nanoparticles (e.g., Cu, Au, Pd) | High surface area, numerous active sites | Enhanced reaction rates, high efficiency. | Synthesis from anilines and α,β-unsaturated carbonyls. |

| Metal Oxide Nanoparticles | High stability, tunable properties | Robustness, tailored catalytic activity. | Various condensation reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 7-Methoxy-3-methyl-2-quinolinamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule.

The anticipated signals would include:

Aromatic Protons: The protons on the quinoline (B57606) ring system would appear in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, singlets, etc.) would depend on their position relative to the methoxy (B1213986), methyl, and amino groups. For instance, the proton at C4 would likely appear as a singlet. The protons at C5, C6, and C8 would exhibit coupling patterns that could be resolved to confirm their substitution pattern.

Methoxy Group Protons: A sharp singlet, integrating to three protons, would be expected for the methoxy (-OCH₃) group, likely in the δ 3.8-4.0 ppm region.

Methyl Group Protons: A singlet, integrating to three protons, would correspond to the methyl (-CH₃) group at the C3 position. Its chemical shift would be in the aliphatic region, typically around δ 2.2-2.5 ppm.

Amino Group Protons: The protons of the primary amine (-NH₂) group would appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found in the δ 4.0-6.0 ppm range.

Interactive Data Table: Expected ¹H NMR Signals

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C4-H) | Data not available | Singlet (s) | 1H |

| Aromatic H (C5-H) | Data not available | Doublet (d) | 1H |

| Aromatic H (C6-H) | Data not available | Doublet of doublets (dd) | 1H |

| Aromatic H (C8-H) | Data not available | Singlet (s) or Doublet (d) | 1H |

| Methoxy H (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Methyl H (-CH₃) | ~2.4 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The expected signals would include:

Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system would produce signals in the δ 100-160 ppm range. The carbon attached to the amino group (C2) and the methoxy group (C7) would be significantly affected by these substituents.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear around δ 55-60 ppm.

Methyl Carbon: The methyl group carbon (-CH₃) at C3 would resonate at a higher field, typically in the δ 15-25 ppm range.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NH₂) | Data not available |

| C3 (C-CH₃) | Data not available |

| C4 | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 (C-OCH₃) | Data not available |

| C8 | Data not available |

| C8a | Data not available |

| Methyl C (-CH₃) | ~20 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Variable Temperature (VT) NMR could be used to study dynamic processes, such as the rotation around the C-N bond or proton exchange of the amino group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy measures the vibrational energies of molecules. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the functional groups present in a molecule.

For this compound, key expected vibrational bands would include:

N-H Stretching: The amino group would show characteristic stretches in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoline ring system would exhibit several characteristic stretching vibrations in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1580-1650 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium-Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds of the quinoline ring, which often give strong Raman signals.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₂N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Calculated Exact Mass [M] | 188.09496 |

| Calculated Exact Mass [M+H]⁺ | 189.10224 |

| Measured Exact Mass [M+H]⁺ | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. In this method, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion (M⁺·), which confirms the compound's molecular weight, but also causes the ion to break apart into a series of smaller, characteristic fragment ions. libretexts.org

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The resulting fragmentation pattern provides a structural fingerprint. Studies on related methoxyquinolines reveal common fragmentation pathways, including the loss of a methyl radical (·CH₃) from the methoxy group, or the loss of a CHO group. cdnsciencepub.com The analysis of quinoline itself shows characteristic ions at m/z 129, 102, and 76, which could also be expected as part of the fragmentation of its more complex derivatives. madison-proceedings.com The specific fragmentation pattern for this compound would allow for its definitive identification, even in a complex mixture. monash.eduresearchgate.net

Below is a table of expected and potential fragment ions for this compound based on common fragmentation patterns of related structures. cdnsciencepub.comlibretexts.orgyoutube.com

| Ion | Description | Potential m/z |

|---|---|---|

| [M]⁺· | Molecular Ion | 188 |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 173 |

| [M-CHO]⁺ | Loss of a formyl radical | 159 |

| [M-HCN]⁺· | Loss of hydrogen cyanide from the quinoline ring | 161 |

| [C₈H₅N]⁺· | Quinoline core fragment | 129 |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Adduct Characterization

For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. The initial separation occurs in the liquid phase, after which the sample is introduced into the mass spectrometer, commonly using a soft ionization technique like electrospray ionization (ESI). acdlabs.com ESI is particularly useful as it typically results in minimal fragmentation, preserving the molecular ion. acdlabs.com Instead of fragmentation, ESI often produces adduct ions, where the parent molecule [M] associates with ions present in the solvent or buffer system. nih.gov

Tandem mass spectrometry (MS/MS) is then employed for further structural confirmation. In an MS/MS experiment, a specific ion, such as the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation spectrum. nih.gov This process is invaluable for differentiating isomers and confirming the identity of a compound in a complex matrix. researchgate.net

The characterization of adducts is a critical step in interpreting ESI mass spectra. Common adducts in positive ion mode include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. nih.govsepscience.com The presence of these adducts, often appearing alongside the primary molecular ion, can help to confidently assign the molecular weight of the analyte. acdlabs.com The formation of dimer adducts, such as [2M+H]⁺, may also be observed, particularly at higher analyte concentrations. tandfonline.com

The following table details the expected m/z values for common adducts of this compound in positive-ion ESI-MS.

| Adduct Type | Formula | Description | Expected m/z |

|---|---|---|---|

| Protonated Molecule | [M+H]⁺ | Addition of a proton | 189.1077 |

| Sodium Adduct | [M+Na]⁺ | Addition of a sodium ion | 211.0896 |

| Potassium Adduct | [M+K]⁺ | Addition of a potassium ion | 227.0636 |

| Ammonium (B1175870) Adduct | [M+NH₄]⁺ | Addition of an ammonium ion | 206.1342 |

| Protonated Dimer | [2M+H]⁺ | Two molecules plus a proton | 377.2078 |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry techniques provide information on molecular weight and connectivity, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural data. numberanalytics.commkuniversity.ac.in This powerful analytical technique determines the precise spatial arrangement of atoms within a crystal by analyzing the diffraction pattern produced when X-rays are scattered by the electrons in the crystal lattice. libretexts.org

To perform this analysis, a high-quality single crystal of the compound is required. nih.gov The crystal is mounted and irradiated with a focused beam of X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can calculate the electron density map of the molecule and build an atomic model. mkuniversity.ac.in The final output provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. mkuniversity.ac.in This information is crucial for understanding stereochemistry, conformation, and intermolecular interactions, such as hydrogen bonding, in the solid state. mkuniversity.ac.innih.gov

Although X-ray crystallography is the gold standard for structural elucidation, obtaining a crystal suitable for analysis can be a significant challenge. nih.gov While the technique has been used to determine the structures of many related heterocyclic compounds, a public entry for the crystal structure of this compound is not available in crystallographic databases as of the latest search.

A crystallographic analysis would provide the parameters listed in the table below, which are essential for a complete understanding of the molecule's solid-state architecture.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | N/A |

| Space Group | The specific symmetry group of the crystal. | N/A |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | N/A |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | N/A |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | N/A |

| Z | The number of molecules per unit cell. | N/A |

| Calculated Density (ρ) | The theoretical density of the crystal in g/cm³. | N/A |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of 7-Methoxy-3-methyl-2-quinolinamine.

Density Functional Theory (DFT) is a widely employed computational method to determine the optimized geometry and electronic structure of molecules. For quinoline (B57606) derivatives, the B3LYP functional combined with a basis set such as 6-311G(d,p) has been shown to provide reliable results that are in good agreement with experimental data. scirp.orgiosrjournals.org Geometry optimization calculations for this compound would seek to find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. scirp.org

The optimized structure would reveal the planarity of the quinoline ring system and the orientation of the methoxy (B1213986), methyl, and amino substituents. For similar heterocyclic systems, DFT calculations have been used to determine key structural parameters. iosrjournals.org These calculations are crucial for understanding the molecule's steric and electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.comnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, indicating these are favorable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those of the amino group, suggesting these are sites for nucleophilic attack. scienceopen.com The MEP analysis provides a visual representation of the molecule's reactivity and its potential for hydrogen bonding interactions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. wuxiapptec.com

For substituted quinolines, the distribution of HOMO and LUMO is often spread across the aromatic ring system. researchgate.net In this compound, the HOMO is expected to be localized on the electron-rich quinoline ring and the amino group, while the LUMO may be distributed over the quinoline core. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govajchem-a.com

Table 1: Global Reactivity Descriptors Derived from HOMO/LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's electrophilic character. |

This table presents the definitions of global reactivity descriptors that can be calculated from HOMO and LUMO energies, providing a quantitative measure of the chemical reactivity of this compound.

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comnih.govrsc.org By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions.

Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Description |

| H···H | High | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | Significant | Interactions involving carbon and hydrogen atoms, including C-H···π interactions. |

| N···H/H···N | Significant | Hydrogen bonding involving the amino group and the quinoline nitrogen. |

| O···H/H···O | Moderate | Interactions involving the methoxy group's oxygen atom. |

This table outlines the expected primary intermolecular interactions for this compound based on Hirshfeld surface analyses of analogous compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a picture of their conformational flexibility and interactions with their environment, such as a solvent. mdpi.com For quinoline derivatives, MD simulations can be used to study their stability, conformational changes, and interactions with biological macromolecules. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and solving Newton's equations of motion for all atoms over a specified time period. mdpi.com The resulting trajectory can be analyzed to understand how the molecule behaves dynamically, including the flexibility of its substituents and its interactions with solvent molecules.

Solvent Effects on Stability and Reactivity

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to study the effects of different solvents on the stability and reactivity of this compound. researchgate.netmdpi.com

These calculations can predict how the molecule's electronic structure, such as its dipole moment and HOMO-LUMO energy gap, changes in solvents of varying polarity. mdpi.com For instance, polar solvents may stabilize charged or highly polar tautomers or conformers. nih.gov Theoretical investigations into the tautomerism of related heterocyclic compounds have shown that the relative stability of different forms can be solvent-dependent. researchgate.net For this compound, computational studies could explore the potential for amino-imino tautomerism and how the equilibrium is affected by the solvent environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the spectroscopic parameters of organic molecules with a high degree of accuracy. researcher.lifeacadpubl.eu The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) has been shown to be effective for calculating the ¹H NMR, ¹³C NMR, and IR spectra of quinoline derivatives. acadpubl.euasianpubs.org

While experimental spectra for this compound are not publicly documented, theoretical calculations can provide valuable predictions. A comparison between such predicted data and any future experimental findings would be crucial for validating the computational models and confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H4 | ~7.5 - 7.8 | Not Available in Literature |

| H5 | ~7.0 - 7.3 | Not Available in Literature |

| H6 | ~6.8 - 7.1 | Not Available in Literature |

| H8 | ~7.6 - 7.9 | Not Available in Literature |

| -CH₃ (at C3) | ~2.2 - 2.5 | Not Available in Literature |

| -OCH₃ (at C7) | ~3.8 - 4.0 | Not Available in Literature |

| -NH₂ (at C2) | ~4.5 - 5.5 (broad) | Not Available in Literature |

Note: Predicted values are estimations based on the analysis of substituted quinolines and may vary depending on the specific computational method and solvent model used.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | ~158 - 162 | Not Available in Literature |

| C3 | ~118 - 122 | Not Available in Literature |

| C4 | ~125 - 129 | Not Available in Literature |

| C4a | ~147 - 151 | Not Available in Literature |

| C5 | ~105 - 109 | Not Available in Literature |

| C6 | ~120 - 124 | Not Available in Literature |

| C7 | ~155 - 159 | Not Available in Literature |

| C8 | ~100 - 104 | Not Available in Literature |

| C8a | ~140 - 144 | Not Available in Literature |

| -CH₃ (at C3) | ~15 - 20 | Not Available in Literature |

| -OCH₃ (at C7) | ~55 - 60 | Not Available in Literature |

Note: Predicted values are estimations based on the analysis of substituted quinolines and may vary depending on the specific computational method and solvent model used.

Table 3: Predicted and Key Experimental IR Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch (amino) | ~3300 - 3500 | Not Available in Literature |

| C-H stretch (aromatic) | ~3000 - 3100 | Not Available in Literature |

| C-H stretch (aliphatic) | ~2850 - 2960 | Not Available in Literature |

| C=N stretch (quinoline ring) | ~1600 - 1630 | Not Available in Literature |

| C=C stretch (aromatic) | ~1450 - 1600 | Not Available in Literature |

| C-O stretch (methoxy) | ~1030 - 1250 | Not Available in Literature |

Note: Predicted values are based on DFT calculations for similar aromatic amines and methoxy-substituted compounds. acadpubl.euasianpubs.org

Theoretical Insights into Conformational Preferences

The conformational preferences of this compound are primarily governed by the rotational barriers around the C2-NH₂ and C7-OCH₃ bonds. Computational studies on related systems, such as substituted anilines and anisoles, provide a framework for understanding these preferences. benthamdirect.com

The rotation of the amino group at the C2 position is expected to have a relatively low energy barrier. However, its orientation will be influenced by potential intramolecular hydrogen bonding with the nitrogen atom of the quinoline ring or steric interactions with the adjacent methyl group at C3. DFT calculations could elucidate the most stable conformation, which is likely to involve a slight twisting of the amino group to minimize steric hindrance while potentially engaging in weak hydrogen bonding.

Similarly, the methoxy group at the C7 position will have a preferred orientation. The rotational barrier of the C-O bond in methoxy-substituted aromatic rings has been a subject of computational studies. benthamdirect.com The most stable conformer will likely be the one where the methyl group of the methoxy moiety is oriented to minimize steric clashes with the hydrogen atom at C6 or C8. The planarity of the quinoline ring system itself is expected to be maintained, with the substituents causing minor deviations. Theoretical conformational analysis using DFT can map the potential energy surface as a function of the dihedral angles of the amino and methoxy groups to identify the global energy minimum and the rotational barriers between different conformers. researcher.life

Design and Synthesis of Derivatives and Analogues of 7 Methoxy 3 Methyl 2 Quinolinamine

Strategic Functionalization of the Quinoline (B57606) Scaffold

The functionalization of the quinoline scaffold is a key strategy for modifying the properties of 7-methoxy-3-methyl-2-quinolinamine. This can involve the introduction of various functional groups at different positions of the quinoline ring system to influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

One common approach to functionalizing the quinoline core is through electrophilic aromatic substitution reactions. The methoxy (B1213986) group at the 7-position and the amino group at the 2-position are electron-donating groups, which activate the quinoline ring towards electrophilic attack. However, the directing effects of these groups can lead to a mixture of products, making regioselective functionalization a significant challenge.

Another strategy involves the modification of the existing methyl group at the 3-position. This can be achieved through various reactions, such as oxidation to a carboxylic acid or halogenation to introduce a reactive handle for further derivatization. These modifications can lead to the introduction of a wide array of functional groups, significantly diversifying the chemical space around the quinoline core.

Furthermore, the amino group at the 2-position is a prime site for functionalization. Acylation, alkylation, and arylation reactions can be readily performed at this position to introduce new substituents. These modifications can profoundly impact the molecule's properties, including its basicity and ability to form hydrogen bonds.

The development of novel synthetic methodologies is crucial for achieving specific functionalization patterns on the quinoline scaffold. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, have become powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds at specific positions of the quinoline ring, provided a suitable handle like a halogen is present.

Synthesis of N-Substituted and Ring-Substituted Analogues

The synthesis of N-substituted and ring-substituted analogues of this compound allows for a systematic investigation of structure-activity relationships.

N-Substituted Analogues:

The primary amino group at the 2-position is a versatile handle for the synthesis of a wide range of N-substituted derivatives. Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides.

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

The synthesis of N-substituted derivatives of related quinolinone systems, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, provides a methodological basis for the derivatization of the 2-amino group in this compound researchgate.net. These reactions often require careful optimization of reaction conditions to achieve high yields and avoid side reactions.

Ring-Substituted Analogues:

The synthesis of ring-substituted analogues involves the introduction of substituents at various positions on the quinoline ring. This can be achieved either by starting from appropriately substituted precursors or by direct functionalization of the quinoline core.

For example, the synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol, a structurally similar compound, demonstrates the feasibility of introducing different alkyl groups at the 3-position nih.gov. Similarly, the synthesis of other ring-substituted quinolines often relies on classical quinoline syntheses, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions, using appropriately substituted anilines and β-dicarbonyl compounds.

The introduction of substituents on the benzene (B151609) ring of the quinoline system can significantly impact the electronic properties of the entire molecule. For instance, electron-donating or electron-withdrawing groups at the 5, 6, or 8-positions can modulate the reactivity and biological activity of the resulting analogues.

A summary of representative N-substituted and ring-substituted analogues is presented in the table below.

| Analogue Type | General Structure | R Group Examples |

| N-Acyl | -COCH₃, -COC₆H₅ | |

| N-Sulfonyl | -SO₂CH₃, -SO₂C₆H₅ | |

| N-Alkyl | -CH₃, -C₂H₅, -CH₂C₆H₅ | |

| N-Aryl | -C₆H₅, -C₆H₄-Cl | |

| Ring-Substituted (C3) | -C₇H₁₅, -CH₂OH, -COOH | |

| Ring-Substituted (Aromatic Ring) | 5-Cl, 6-F, 8-NO₂ |

Biological Activities and Pharmacological Target Interactions in Vitro Studies of 7 Methoxy 3 Methyl 2 Quinolinamine

This section delves into the in vitro biological activities of 7-Methoxy-3-methyl-2-quinolinamine and its derivatives, focusing on their interactions with pharmacological targets. The content explores its potential as an antiparasitic, anticancer, and anti-inflammatory agent based on laboratory studies.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency

The biological activity of quinoline (B57606) derivatives can be significantly altered by the introduction of various substituents. The nature, position, and electronic properties of these substituents can modulate the compound's potency and selectivity.

The introduction of different groups onto the quinoline core can drastically change its biological effects. For instance, in the context of anticancer activity, 2-arylquinoline derivatives have shown compelling and selective properties against various human cancer cell lines. rsc.org Specifically, substitutions at the C-6 position of 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have demonstrated significant activity against prostate (PC3) and cervical (HeLa) cancer cells. rsc.org This suggests that the presence and nature of substituents on the quinoline ring system are critical determinants of cytotoxic efficacy.

Furthermore, the electronic nature of substituents plays a vital role. Electron-withdrawing groups, such as a cyano group, can increase the electrophilicity of the quinoline ring, making it more susceptible to reactions with nucleophiles like glutathione. researchgate.net Conversely, replacing an electron-withdrawing group with an electron-donating group, like a methyl group, can render the compound more stable and less reactive. researchgate.net This principle is fundamental in designing quinoline-based drugs with improved stability and reduced off-target reactivity.

The following table summarizes the influence of different substituents on the biological activity of quinoline derivatives, providing a framework for understanding the potential impact of modifications to the 7-Methoxy-3-methyl-2-quinolinamine structure.

| Substituent Type | Effect on Biological Potency | Example |

| Aryl groups at C-2 | Can confer selective anticancer activity. rsc.org | 2-phenylquinolines showing activity against PC3 and HeLa cells. rsc.org |

| Electron-withdrawing groups | Increases electrophilicity and reactivity. researchgate.net | A 5-cyano group enhances reaction with glutathione. researchgate.net |

| Electron-donating groups | Can decrease reactivity and increase stability. researchgate.net | A 5-methyl group reduces reactivity towards glutathione. researchgate.net |

| Halogens | Chloro and bromo substitutions have shown potent cytotoxicity against HIV reverse transcriptase. nih.gov | Chloro- and bromo-substituted quinoline-containing compounds. nih.gov |

Positional Effects of Methoxy (B1213986) and Methyl Groups on Activity

The specific placement of the methoxy and methyl groups on the quinoline ring of this compound is not arbitrary and is expected to have a profound impact on its biological activity.

The position of a methoxy group on an aromatic ring can regulate the redox potential and electron affinity of the molecule. nih.gov The orientation of the methoxy group relative to the quinoline ring plane can influence its electron-withdrawing or donating character. nih.gov When the methoxy group is out of the plane of the ring, the electronegative oxygen atom dominates, leading to an increased electron affinity. nih.gov This modulation of electronic properties can be critical for the compound's interaction with biological targets. Studies on other quinoline derivatives have shown that the position of the methoxy group can impact bioavailability and bioactivity. mdpi.com

The position of a methyl group is also a significant determinant of a quinoline's chemical reactivity. For example, the methyl group of 2-methylquinoline (B7769805) is readily deprotonated, a property not observed in 3-methylquinoline. stackexchange.com This highlights the influence of the nitrogen atom in the quinoline ring on the acidity of adjacent methyl groups. In this compound, the 3-methyl group is not directly adjacent to the ring nitrogen, which likely affects its reactivity compared to a 2-methyl or 4-methyl substituent.

| Group | Position | Potential Effect on Activity |

| Methoxy | 7 | The orientation of the methoxy group can influence the electronic properties of the quinoline ring system, potentially affecting its redox potential and interaction with biological targets. nih.gov |

| Methyl | 3 | The position of the methyl group affects its chemical reactivity. A 3-methyl group is less acidic than a 2-methyl group due to the influence of the ring nitrogen. stackexchange.com |

Role of the Amino Group in Modulating Pharmacological Profiles

The 2-amino group is a key functional group in this compound, playing a significant role in its potential pharmacological activities. Amine moieties are known to be important for the pharmacokinetic properties of many drugs. researchgate.net

In related quinoline structures, the amino group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. For instance, in 2-amino-3-heteroarylquinoxalines, the amino group is part of the pharmacophore responsible for antagonizing the interleukin-8 receptor. nih.gov

Furthermore, the amino group significantly influences the electronic properties of the quinoline ring. As an electron-donating group, it can increase the nucleophilicity of the molecule. researchgate.net In some quinoline derivatives, the amino group has been shown to contribute to their antioxidant capacity through electron transfer mechanisms. researchgate.net The basicity of the amino group, which is influenced by other substituents on the quinoline ring, is also a critical factor for biological activity. In some instances, the amino group can also act as a bridging ligand, coordinating with metal ions. mdpi.com

| Property of the Amino Group | Influence on Pharmacological Profile |

| Hydrogen Bonding | Acts as a hydrogen bond donor/acceptor, facilitating ligand-receptor interactions. nih.gov |

| Electronic Effects | As an electron-donating group, it increases the nucleophilicity of the quinoline ring. researchgate.net |

| Basicity | The pKa value of the amino group is crucial for pharmacokinetic properties and biological interactions. researchgate.net |

| Coordination | Can act as a bridging ligand to coordinate with metal ions. mdpi.com |

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the potential interactions between a ligand, such as this compound, and a protein target at the molecular level.

Docking studies on various quinoline derivatives have provided insights into their binding modes with different biological targets. For instance, docking of quinoline derivatives into the active site of HIV reverse transcriptase has helped to rationalize their inhibitory activity. nih.gov Similarly, molecular docking has been used to study the binding of quinoline-3-carboxamides (B1200007) to DNA damage and response (DDR) kinases, highlighting their selectivity towards certain kinases. mdpi.com

The insights gained from molecular docking can guide the design of new analogs of this compound with improved potency and selectivity. By understanding how the methoxy, methyl, and amino groups contribute to binding, modifications can be proposed to enhance these interactions.

| Compound Class | Protein Target | Key Findings from Molecular Docking |

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase | Showed potent cytotoxicity and high binding affinity in the active site. nih.gov |

| Quinoline-3-carboxamides | DDR Kinases (e.g., ATM) | The quinoline nitrogen binds to the hinge region of the kinases. mdpi.com |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a protein | High binding affinity with interactions involving multiple amino acid residues. nih.gov |

| Quinoxaline thiosemicarbazide (B42300) derivatives | FKBP12 receptor | Good docking energy, with specific interactions involving various active site amino acids. researchgate.net |

Advanced Applications in Materials Science and Supramolecular Chemistry

Photophysical Applications of Quinoline (B57606) Derivatives

The unique electronic structure of the quinoline ring, characterized by a fused benzene (B151609) and pyridine (B92270) ring system, imparts it with intriguing photophysical properties. The introduction of electron-donating and electron-accepting groups can further modulate these properties, leading to applications in fluorescent probes and sensors.

Intramolecular Charge Transfer (ICT) Fluorescence Properties

The phenomenon of intramolecular charge transfer (ICT) is a key process in the fluorescence of many organic molecules, including quinoline derivatives. In a molecule containing both electron-donating and electron-accepting moieties, photoexcitation can lead to the transfer of an electron from the donor to the acceptor. This results in a highly polar excited state, often referred to as the ICT state, which can have a distinct fluorescence emission compared to the locally excited state.

For quinoline derivatives, the amino group can act as an electron donor, and the quinoline nucleus itself can function as an acceptor. The efficiency and characteristics of this ICT process are highly dependent on the substitution pattern on the quinoline ring and the surrounding solvent polarity. For instance, studies on N-aryl-substituted trans-4-aminostilbenes, which share similarities with amino-substituted quinolines, have shown that the presence of substituents like methoxy (B1213986) groups can facilitate the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. acs.org This twisting of the amino group relative to the aromatic system is a crucial factor in the observed fluorescence behavior. nih.gov In the case of 7-Methoxy-3-methyl-2-quinolinamine, the methoxy group at the 7-position and the amino group at the 2-position create a push-pull system that is conducive to ICT. The methyl group at the 3-position can also influence the electronic properties and steric hindrance around the amino group, thereby affecting the ICT process.

Quantum Yield and Stokes Shift Analysis

The fluorescence quantum yield (Φf) and Stokes shift are critical parameters for evaluating the performance of a fluorescent molecule. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. A high quantum yield is desirable for applications requiring bright fluorescence, such as in bioimaging and sensor technology. The Stokes shift, the difference in wavelength between the maximum of the absorption and emission spectra, is also a crucial characteristic. A large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence detection.

Photostability and Reactive Oxygen Species (ROS) Generation

Photostability, the ability of a molecule to resist photodegradation, is a critical factor for the practical application of fluorescent compounds, especially in applications requiring prolonged light exposure. The generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, upon irradiation is another important consideration. While ROS generation can be detrimental in some applications due to phototoxicity, it is a desirable property for photosensitizers used in photodynamic therapy.

The photochemistry of methoxy-substituted quinoline N-oxides has been investigated, revealing the formation of various photoisomers upon irradiation, indicating a degree of photoreactivity. bldpharm.com The generation of ROS by quinoline derivatives has also been documented. For instance, the herbicide quinclorac (B55369) has been shown to induce cell death through the generation of ROS in plant tissues. illinois.edu Furthermore, studies on the atmospheric aerosol components have identified dimethyl quinoline as a potential promoter of ROS generation. mdpi.com The 8-aminoquinoline (B160924) analogue sitamaquine (B1681683) has been found to cause oxidative stress in Leishmania donovani by targeting succinate (B1194679) dehydrogenase and increasing ROS production. nih.gov While specific data on the photostability and ROS generation of this compound are not available, the presence of the quinoline core and the amino substituent suggests that it could be photoreactive and potentially generate ROS under certain conditions. The extent of these processes would depend on factors such as the excitation wavelength, the presence of oxygen, and the surrounding environment.

Development of Fluorescent Probes and Chemosensors

The sensitivity of the fluorescence properties of quinoline derivatives to their environment makes them excellent candidates for the development of fluorescent probes and chemosensors. These molecules can be designed to exhibit a change in their fluorescence signal (e.g., intensity, wavelength, or lifetime) upon binding to a specific analyte, such as metal ions, anions, or biologically important molecules.